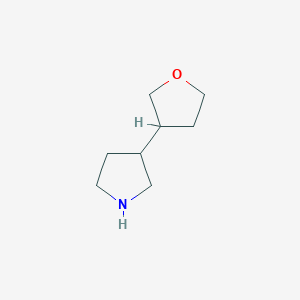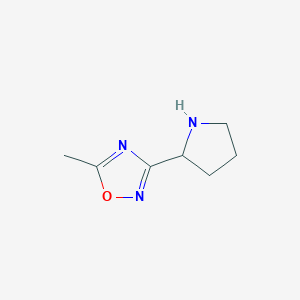![molecular formula C11H9ClN2 B1453988 5-クロロ-7,8-ジヒドロ-6H-シクロペンタ[b][1,8]ナフチリジン CAS No. 267220-21-3](/img/structure/B1453988.png)
5-クロロ-7,8-ジヒドロ-6H-シクロペンタ[b][1,8]ナフチリジン
概要
説明
5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine is a chemical compound with the molecular formula C11H9ClN2. It is known for its use in the synthesis of multitarget-directed ligands, particularly for the treatment of Alzheimer’s disease .
科学的研究の応用
5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders, such as Alzheimer’s disease.
Industry: The compound is used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired naphthyridine ring structure. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Halogen substitution reactions can introduce different functional groups, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
作用機序
The mechanism of action of 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it acts as a multitarget-directed ligand, binding to multiple sites to inhibit the progression of the disease. The pathways involved include the inhibition of enzymes responsible for amyloid-beta aggregation and tau phosphorylation .
類似化合物との比較
Similar Compounds
7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine: Lacks the chlorine substituent, which may affect its chemical and biological properties.
5-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological activity.
5-fluoro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine: Contains a fluorine atom, which can significantly change its chemical behavior and interactions.
Uniqueness
The presence of the chlorine atom in 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine makes it unique compared to its analogs. This substitution can enhance its stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-7-3-1-5-9(7)14-11-8(10)4-2-6-13-11/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSMYGSITMSMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2Cl)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654697 | |
| Record name | 5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267220-21-3 | |
| Record name | 5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)
![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)
![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)


amine](/img/structure/B1453915.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)
amine](/img/structure/B1453917.png)


![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)



